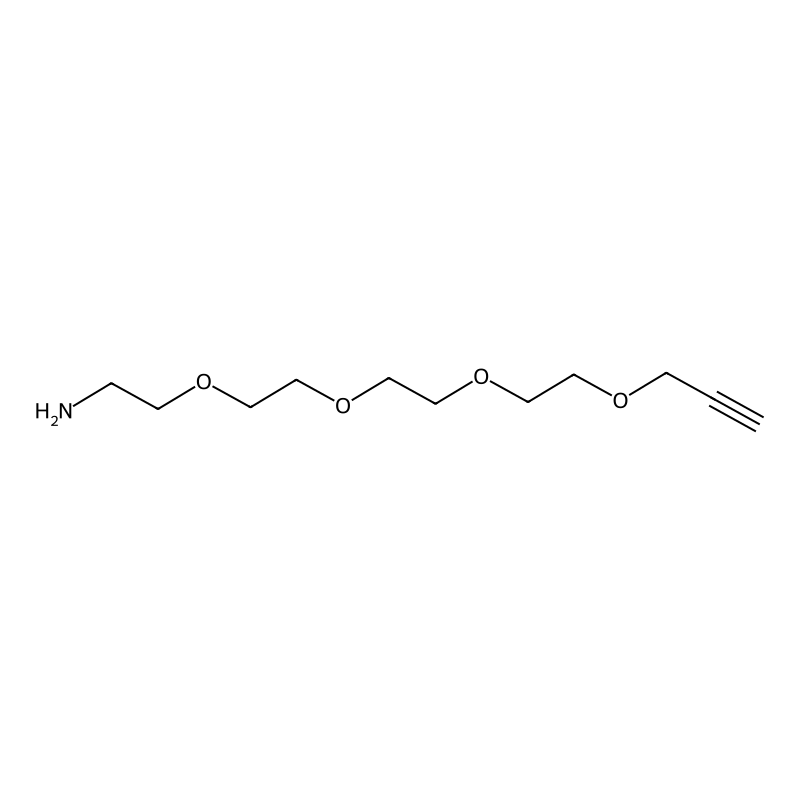

Propargyl-PEG4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

PROTAC Linker: Facilitating Targeted Protein Degradation

Propargyl-PEG4-amine functions as a vital component in the design of Proteolysis-Targeting Chimeras (PROTACs) []. PROTACs are bifunctional molecules containing two key domains connected by a linker. One domain binds to a specific protein of interest (POI), while the other interacts with an E3 ubiquitin ligase []. E3 ligases are cellular enzymes that tag proteins with ubiquitin, a molecule that flags proteins for degradation by the proteasome – the cell's disposal unit [].

Propargyl-PEG4-amine acts as the linker molecule within a PROTAC. The key advantage of this linker lies in its bifunctional nature. It possesses two key chemical groups:

- Propargyl Group: This group facilitates the formation of a strong and specific linkage with azide-containing molecules via a reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. CuAAC is a powerful technique in bioconjugation, allowing researchers to efficiently connect the linker to various moieties.

- Amine Group: The amine group enables conjugation to other functionalities present on the targeting moiety of the PROTAC. This can involve reactions with carboxylic acids, activated NHS esters, or carbonyls [].

By strategically attaching the targeting moiety and E3 ligase recognition domain to the appropriate ends of the linker using these functionalities, researchers can design PROTACs that selectively recruit specific proteins for degradation by the proteasome. This targeted protein degradation approach holds immense potential for developing novel therapeutic strategies [].

Advantages of Propargyl-PEG4-amine as a Linker

Propargyl-PEG4-amine offers several advantages as a linker in PROTAC design:

- Versatility: The presence of both the propargyl and amine groups allows for conjugation with a broad range of targeting moieties and E3 ligase recognition domains [, ].

- Stability: The PEG (polyethylene glycol) spacer within the molecule imparts stability and water solubility to the linker, crucial properties for functioning within the cellular environment [].

- Click Chemistry Compatibility: The ability to undergo CuAAC allows for efficient and reliable conjugation under mild reaction conditions, minimizing potential side reactions that could compromise the integrity of the PROTAC.

Propargyl-PEG4-amine is a specialized polyethylene glycol derivative characterized by its terminal alkyne group (-C≡C) and an amino group (-NH2). This compound, with the chemical formula C₁₁H₂₁NO₄ and a molecular weight of 231.3 g/mol, serves as a versatile linker in bioconjugation and drug delivery applications. The presence of the alkyne group allows for selective conjugation reactions, particularly through click chemistry techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) .

- Click Chemistry: The terminal alkyne group can react with azides in the presence of copper catalysts to form stable triazole linkages. This reaction is highly efficient and selective, making it ideal for bioconjugation applications .

- Amide Bond Formation: The amino group allows for the formation of amide bonds with activated carboxylic acids, facilitating the attachment of various biomolecules or functional groups .

- Polymerization Reactions: Propargyl-PEG4-amine can also be utilized in polymerization reactions to create more complex polymer structures, enhancing its utility in material science .

The biological activity of Propargyl-PEG4-amine primarily stems from its ability to enhance drug delivery systems. By facilitating targeted delivery through bioconjugation, this compound can improve the efficacy of therapeutic agents while minimizing side effects. Its biocompatibility and solubility make it suitable for various biological applications, including cell culture and drug release studies .

Synthesis of Propargyl-PEG4-amine typically involves the following steps:

- Starting Materials: The synthesis begins with commercially available polyethylene glycol derivatives.

- Alkynylation: The introduction of the alkyne functional group is achieved through established alkynylation techniques, often involving reagents that facilitate the formation of terminal alkynes.

- Amine Functionalization: The amino group is introduced either during the initial synthesis or as a post-synthetic modification, allowing for further functionalization .

Propargyl-PEG4-amine has a wide range of applications, including:

- Bioconjugation: It serves as a linker for attaching biomolecules such as proteins, peptides, and nucleic acids to surfaces or nanoparticles .

- Drug Delivery Systems: Its role in creating PEGylated liposomes and nanoparticles enhances the targeting precision of therapeutic agents .

- Material Science: The compound is used in developing new materials with specific functionalities due to its reactive alkyne and amino groups .

Interaction studies involving Propargyl-PEG4-amine focus on its reactivity with various biomolecules through click chemistry. These studies assess how effectively Propargyl-PEG4-amine can conjugate with azide-functionalized molecules under physiological conditions. Additionally, research explores its compatibility with different drug formulations to determine optimal conditions for therapeutic applications .

Several compounds share structural similarities with Propargyl-PEG4-amine, each offering unique properties:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Alkyne-PEG4-acid | Alkyne, Carboxylic Acid | Used for bioconjugation via amide bond formation |

| Azide-PEG4-amino | Azide, Amine | Facilitates click reactions with alkyne linkers |

| Methoxy PEG | Methoxy Group | Enhances solubility but lacks reactive functionality |

| Maleimide PEG | Maleimide | Reacts specifically with thiols |

| Hydroxyl PEG | Hydroxyl | Provides hydrophilicity without reactive sites |

Propargyl-PEG4-amine stands out due to its dual reactivity—enabling both click chemistry through its alkyne group and further functionalization via its amino group. This versatility makes it particularly valuable in drug delivery and bioconjugation applications compared to other PEG derivatives that may lack one or both functionalities .

Propargyl-PEG4-amine (CAS 1013921-36-2) is a bifunctional polyethylene glycol (PEG) derivative with distinct structural and functional characteristics. Its molecular formula is C₁₁H₂₁NO₄, and its molecular weight is 231.29 g/mol. The compound features a propargyl group (HC≡C–) at one terminus and a primary amine (–NH₂) at the other, connected by a tetraethylene glycol (PEG4) spacer.

IUPAC Name and Synonyms

- Systematic IUPAC Name: 3,6,9,12-Tetraoxapentadec-14-yn-1-amine.

- Common synonyms include Alkyne-PEG4-amine, H2N-PEG4-Propyne, and Propyne-PEG4-NH₂.

Structural Features

- PEG4 Spacer: Four ethylene oxide units (‑O‑CH₂‑CH₂‑) enhance hydrophilicity and solubility.

- Propargyl Group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.

- Amine Group: Reacts with electrophiles (e.g., NHS esters, carbonyls) for covalent modifications.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 231.29 g/mol | |

| Solubility | ≥50 mg/mL in DMSO | |

| Boiling Point | 388.0±37.0 °C (predicted) | |

| Density | 1.129±0.06 g/cm³ |

Historical Context and Development

Propargyl-PEG4-amine emerged as a critical reagent during the rise of click chemistry in the early 2000s. The development of CuAAC by Sharpless, Meldal, and Bertozzi provided a robust platform for bioorthogonal ligations, creating demand for stable alkyne-bearing linkers.

Key Milestones

- 2002: Introduction of CuAAC revolutionized bioconjugation strategies, highlighting the need for water-soluble alkyne reagents.

- 2010s: Commercial availability of Propargyl-PEG4-amine expanded its use in PROTAC (Proteolysis-Targeting Chimera) synthesis.

- 2020s: Optimization of PEG spacers improved pharmacokinetics in drug delivery systems.

Synthesis Advancements

Early synthesis routes involved nucleophilic substitution of tetraethylene glycol derivatives. Modern protocols use lithium hydroxide and triphenylphosphine in tetrahydrofuran (THF) to achieve >95% yields:

$$ \text{Propargyl bromide} + \text{H}2\text{N-PEG}3\text{-OH} \xrightarrow{\text{LiOH, PPh}_3} \text{Propargyl-PEG4-amine} $$

Significance in Chemical Biology and Bioconjugation

Role in PROTAC Design

Propargyl-PEG4-amine serves as a flexible linker in PROTACs, connecting E3 ubiquitin ligase ligands (e.g., pomalidomide) to target protein binders (e.g., kinase inhibitors). Its PEG4 spacer:

Case Study: BTK Degradation

An Ibrutinib-based PROTAC using Propargyl-PEG4-amine achieved DC₅₀ = 200 nM in THP-1 cells, demonstrating efficient Bruton’s tyrosine kinase degradation.

Bioconjugation Applications

- Antibody-Drug Conjugates (ADCs): Amine group reacts with antibody carboxylates, while propargyl enables payload attachment via CuAAC.

- Surface Functionalization: Modifies nanoparticles (e.g., gold, liposomes) for targeted drug delivery.

Table 2: Comparative Reactivity of PEG-Based Linkers

Click Chemistry Performance

Propargyl-PEG4-amine exhibits k = 0.5–1.0 M⁻¹s⁻¹ in CuAAC reactions, outperforming shorter PEG analogs due to reduced steric effects. Triazole products show stability in physiological conditions (pH 7.4, 37°C).

Molecular Structure and Configuration

Propargyl-PEG4-amine, chemically designated as 3,6,9,12-tetraoxapentadec-14-yn-1-amine, represents a bifunctional polyethylene glycol derivative with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol [1] [3]. The compound possesses a linear molecular architecture characterized by a tetraethylene glycol backbone flanked by terminal propargyl and amine functional groups [3]. The Chemical Abstracts Service registry number for this compound is 1013921-36-2 [1] [26].

The molecular configuration exhibits a specific structural arrangement where the primary amine group (-NH2) is positioned at one terminus of the polyethylene glycol chain, while the propargyl group (HC≡C-CH2-) occupies the opposite terminal position [3] [8]. The SMILES notation for Propargyl-PEG4-amine is NCCOCCOCCOCCOCC#C, which precisely describes the linear connectivity of the molecular framework [26] [27].

The compound demonstrates specific stereochemical properties with computed molecular descriptors including an XLogP3-AA value of -1.2, indicating favorable hydrophilic characteristics [1]. The rotatable bond count is 12, reflecting the inherent flexibility of the polyethylene glycol spacer [1]. The hydrogen bond donor count is 1, corresponding to the primary amine group, while the hydrogen bond acceptor count is 5, attributed to the four ether oxygen atoms in the polyethylene glycol chain and the nitrogen atom [1].

Table 1: Molecular Properties of Propargyl-PEG4-amine

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 231.29 g/mol | PubChem 2.2 |

| Exact Mass | 231.14705815 Da | PubChem 2.2 |

| XLogP3-AA | -1.2 | XLogP3 3.0 |

| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 5 | Cactvs 3.4.8.18 |

| Rotatable Bonds | 12 | Cactvs 3.4.8.18 |

| Purity | >95% | Commercial Standard |

Functional Group Analysis

Propargyl Group: Properties and Reactivity

The propargyl group in Propargyl-PEG4-amine contains a terminal alkyne functionality with the structural formula HC≡C-CH2-, representing a 2-propynyl moiety derived from propyne [9]. This functional group exhibits exceptional reactivity due to the electron-deficient nature of the terminal carbon atom in the alkyne group, which readily undergoes nucleophilic attack [10]. The propargyl group demonstrates high reactivity in various chemical transformations, including nucleophilic addition reactions, cyclization processes, and hydroboration reactions [10].

The terminal alkyne moiety enables participation in copper-catalyzed azide-alkyne cycloaddition reactions, forming stable triazole linkages with azide-bearing compounds or biomolecules [3] [8]. This reaction mechanism proceeds through a copper-catalyzed process that yields highly stable five-membered triazole rings, making the propargyl group particularly valuable for bioconjugation applications [3]. The reactivity of the propargyl group is enhanced by the presence of the adjacent methylene group, which provides steric accessibility for approaching reagents [9].

The alkyne group exhibits characteristic infrared absorption in the carbon-carbon triple bond stretching region and displays distinctive nuclear magnetic resonance signals that facilitate structural identification [10]. The terminal hydrogen atom of the propargyl group demonstrates acidic properties due to the electron-withdrawing effect of the adjacent alkyne functionality [9] [10].

Amine Group: Properties and Reactivity

The primary amine group (-NH2) in Propargyl-PEG4-amine functions as a nucleophilic center capable of participating in diverse chemical reactions [8] [13]. The amine exhibits characteristic basicity, readily forming ammonium salts when treated with acids, and demonstrates the ability to neutralize carboxylic acids through salt formation followed by thermal dehydration to produce corresponding amides [13].

The nucleophilic nature of the primary amine enables reaction with activated N-hydroxysuccinimide esters and carboxylic acids under coupling conditions to form stable amide bonds [8]. Additionally, the amine group readily reacts with carbonyl compounds such as ketones and aldehydes through reductive amination processes [8]. The amine functionality also participates in acylation reactions with acyl chlorides and acid anhydrides, following the Schotten-Baumann reaction mechanism to generate amide derivatives [13].

Sulfonation reactions occur readily when the amine group is treated with sulfonyl chlorides, producing sulfonamide derivatives through the Hinsberg reaction mechanism [13]. The amine group demonstrates alkylation reactivity with alkyl halides, leading to progressive substitution and increased degree of alkylation [13]. These diverse reaction pathways make the amine terminus highly versatile for chemical modification and bioconjugation applications.

PEG Spacer: Impact on Physicochemical Properties

The tetraethylene glycol spacer, comprising four ethylene oxide repeat units (-(CH2CH2O)4-), significantly influences the physicochemical properties of Propargyl-PEG4-amine [14] [15]. The polyethylene glycol backbone imparts exceptional hydrophilicity and water solubility to the compound, facilitating its integration into aqueous biological systems [14]. The hydrophilic character of the polyethylene glycol spacer enhances the biocompatibility and reduces non-specific binding interactions [14].

The flexible nature of the polyethylene glycol chain, arising from the rotational freedom around the C-O bonds, provides conformational flexibility that minimizes steric hindrance during conjugation reactions [12] [15]. Molecular dynamics studies have demonstrated that polyethylene glycol spacers exhibit minimal influence on the conformational properties of small neutral molecules while significantly affecting highly charged species [15].

The polyethylene glycol spacer reduces aggregation tendencies of conjugated molecules by providing a hydrophilic barrier between reactive functional groups [14]. The spacer length of approximately 16-20 Ångströms for the PEG4 unit provides optimal spatial separation for bioconjugation applications while maintaining structural integrity . The polyethylene glycol backbone demonstrates excellent stability under physiological conditions and exhibits minimal immunogenicity [20].

Table 2: PEG4 Spacer Properties

| Property | Value | Impact |

|---|---|---|

| Repeat Units | 4 | Optimal flexibility |

| Approximate Length | 16-20 Å | Suitable spacing |

| Hydrophilicity | High | Enhanced solubility |

| Rotational Freedom | 12 bonds | Conformational flexibility |

| Biocompatibility | Excellent | Reduced immunogenicity |

Comparative Structural Analysis with Related PEG Derivatives

Propargyl-PEG4-amine belongs to the heterobifunctional polyethylene glycol derivative class, distinguished by the presence of two different functional groups at each terminus of the polyethylene glycol chain [17]. This structural arrangement contrasts with homobifunctional polyethylene glycol derivatives that contain identical functional groups at both ends, and monofunctional derivatives that possess only one reactive terminus [17].

Comparative analysis with related alkyne-containing polyethylene glycol derivatives reveals structural similarities across the series, including Propargyl-PEG1-amine (molecular weight 99.13 g/mol), Propargyl-PEG2-amine (molecular weight 143.18 g/mol), and Propargyl-PEG3-amine (molecular weight 187.2 g/mol) [5]. The PEG4 variant demonstrates optimal balance between solubility enhancement and molecular compactness compared to longer chain analogs such as Propargyl-PEG8-amine (molecular weight 407.50 g/mol) and Propargyl-PEG12-amine (molecular weight 583.71 g/mol) [5].

Structural comparison with carboxylic acid-terminated derivatives such as Propargyl-PEG4-acid reveals differences in terminal reactivity while maintaining identical spacer properties . The amine-terminated variant exhibits enhanced nucleophilicity compared to carboxylic acid analogs, enabling direct conjugation with electrophilic species without requiring activation steps . Maleimide-containing derivatives such as Propargyl-PEG4-Maleimide demonstrate thiol-specific reactivity, contrasting with the broader reactivity profile of the amine-terminated compound .

Table 3: Comparative Analysis of Propargyl-PEG Derivatives

| Compound | Molecular Weight (g/mol) | Terminal Groups | Primary Reactivity |

|---|---|---|---|

| Propargyl-PEG1-amine | 99.13 | Alkyne/Amine | CuAAC/Amide formation |

| Propargyl-PEG2-amine | 143.18 | Alkyne/Amine | CuAAC/Amide formation |

| Propargyl-PEG4-amine | 231.29 | Alkyne/Amine | CuAAC/Amide formation |

| Propargyl-PEG8-amine | 407.50 | Alkyne/Amine | CuAAC/Amide formation |

| Propargyl-PEG4-acid | ~275 | Alkyne/Carboxyl | CuAAC/Esterification |

| Propargyl-PEG4-Maleimide | ~310 | Alkyne/Maleimide | CuAAC/Thiol-ene |

Spectroscopic and Crystallographic Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of Propargyl-PEG4-amine through identification of characteristic signal patterns [16]. The polyethylene glycol backbone exhibits characteristic proton nuclear magnetic resonance signals, with the central methylene protons of the repeating units appearing as a complex multiplet around 3.6-3.8 ppm [16]. The terminal propargyl proton demonstrates a distinctive singlet at approximately 2.5 ppm, while the terminal amine protons appear as a broad signal around 1.5-2.0 ppm depending on solvent conditions [16].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the characteristic polyethylene glycol carbon signals in the 60-75 ppm region, with the alkyne carbon atoms appearing in the characteristic 70-85 ppm range for terminal alkynes [16]. The presence of naturally occurring carbon-13 isotopes creates satellite peaks in proton nuclear magnetic resonance spectra, appearing at ±70 Hz from the central polyethylene glycol signals and representing 1.1% of the integration relative to the main peaks [16].

Infrared spectroscopy demonstrates characteristic absorption bands including the terminal alkyne C-H stretch around 3300 cm⁻¹, the alkyne C≡C stretch near 2120 cm⁻¹, and the C-O stretching vibrations of the polyethylene glycol backbone in the 1000-1200 cm⁻¹ region [16]. Primary amine N-H stretching vibrations appear as asymmetric and symmetric bands around 3350-3180 cm⁻¹ [16].

Mass spectrometry analysis confirms the molecular ion peak at m/z 231.29, consistent with the calculated molecular weight [16]. Electrospray ionization mass spectrometry typically shows protonated molecular ion [M+H]⁺ at m/z 232.29 and sodiated adduct [M+Na]⁺ at m/z 254.28 [16].

Table 4: Spectroscopic Characteristics of Propargyl-PEG4-amine

| Technique | Characteristic Signals | Assignment |

|---|---|---|

| ¹H NMR | 3.6-3.8 ppm (m) | PEG CH₂ protons |

| ¹H NMR | 2.5 ppm (s) | Terminal alkyne H |

| ¹H NMR | 1.5-2.0 ppm (br) | NH₂ protons |

| ¹³C NMR | 60-75 ppm | PEG carbons |

| ¹³C NMR | 70-85 ppm | Alkyne carbons |

| IR | 3300 cm⁻¹ | Alkyne C-H stretch |

| IR | 2120 cm⁻¹ | C≡C stretch |

| IR | 3350-3180 cm⁻¹ | N-H stretch |

| MS (ESI+) | m/z 232.29 | [M+H]⁺ |

| MS (ESI+) | m/z 254.28 | [M+Na]⁺ |

Laboratory-Scale Synthesis Routes

The synthesis of Propargyl-PEG4-amine involves multiple strategic approaches that have been developed and optimized for laboratory-scale production. The most prevalent synthetic route utilizes nucleophilic substitution reactions as the primary mechanism for propargyl group incorporation [2].

Nucleophilic Substitution Approach

Bimolecular nucleophilic substitution represents the predominant method for propargyl group installation. This approach operates most effectively with primary and secondary halide substrates under basic conditions in polar aprotic solvents. The reaction proceeds through a concerted mechanism where the nucleophile attacks the electrophilic carbon center while simultaneously displacing the leaving group. Under optimized conditions, this methodology achieves typical yields ranging from 75-90% with high selectivity for the desired propargylated products .

The synthesis begins with the preparation of tetraethylene glycol derivatives, which serve as the foundational scaffold. The monodisperse polyethylene glycol chain is first activated through tosylation or other suitable leaving group installation. Subsequently, propargylamine or propargyl alcohol is introduced under controlled nucleophilic substitution conditions [3].

Solid Phase Synthesis Methods

Solid phase synthesis has emerged as a chromatography-free alternative for monodisperse polyethylene glycol derivative preparation. This methodology employs tetraethylene glycol monomers containing tosyl and dimethoxytrityl protecting groups for stepwise chain elongation on polystyrene solid support. The synthetic cycle consists of deprotonation, Williamson ether formation, and detritylation steps [3].

The process begins with Wang resin, which contains 4-benzyloxy benzyl alcohol functionality. The synthetic cycle achieves yields of 82-85% for octaethylene glycol and dodecaethylene glycol derivatives. The methodology eliminates the need for column chromatography purification steps, making it particularly attractive for laboratory-scale synthesis [3].

Enzyme-Catalyzed Approaches

Candida antarctica lipase B catalyzed esterification represents a green chemistry approach for amine functionalization of polyethylene glycol derivatives. This methodology utilizes tert-butyloxycarbonyl protected alanine derivatives reacting with polyethylene glycol under mild aqueous conditions. The enzyme-catalyzed approach achieves near quantitative conversion with yields exceeding 90% while operating under environmentally benign conditions [4].

Optimization Strategies

Temperature Control and Reaction Kinetics

Temperature optimization plays a crucial role in maximizing reaction efficiency while minimizing side product formation. Laboratory investigations demonstrate that reaction temperatures between 0-100°C can be strategically employed depending on the specific synthetic transformation. Lower temperatures (0-25°C) favor reactions requiring high selectivity, while elevated temperatures (60-100°C) accelerate reaction kinetics for completion-limited processes [5].

For nucleophilic substitution reactions, maintaining reaction temperatures at room temperature provides optimal balance between reaction rate and product selectivity. This approach minimizes tosylate β-elimination side reactions and reduces depolymerization of polyethylene glycol intermediates [3].

Solvent Selection and Reaction Medium

Solvent selection critically influences both reaction kinetics and product selectivity. Polar aprotic solvents such as tetrahydrofuran, dimethylformamide, and dimethylsulfoxide provide optimal conditions for nucleophilic substitution reactions. These solvents enhance nucleophilicity while stabilizing ionic intermediates .

The choice between protic and aprotic solvents determines the reaction mechanism pathway. Polar aprotic solvents favor bimolecular nucleophilic substitution mechanisms, achieving higher yields and selectivity compared to protic solvents that promote unimolecular pathways with attendant carbocation rearrangements .

Catalyst Loading and Economic Considerations

Catalyst loading optimization balances reaction efficiency with economic considerations. For copper-catalyzed coupling reactions, catalyst loadings between 1-20 mol% provide excellent conversions while maintaining cost-effectiveness. Higher catalyst loadings (>20 mol%) do not significantly improve yields but substantially increase material costs [6].

Strategic catalyst selection enables reduced loadings while maintaining high activity. Copper(I) complexes bearing N-heterocyclic carbene ligands demonstrate superior catalytic activity, allowing reductions in catalyst loading to 0.5 mol% while achieving quantitative conversions [6].

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free synthesis represents a significant advancement in environmentally sustainable preparation of propargylamine derivatives. Zinc oxide nanoparticles catalyze three-component coupling reactions under neat conditions, eliminating organic solvent requirements while achieving excellent yields. This approach reduces environmental impact and simplifies product isolation [5].

The solvent-free methodology operates through aldehyde-amine-alkyne coupling, generating propargylamines without organic solvent requirements. Reaction temperatures of 100-110°C provide optimal conditions for achieving 85-95% yields while maintaining excellent functional group tolerance [5].

Biocatalytic Transformations

Enzymatic approaches utilizing Candida antarctica lipase B represent cutting-edge green chemistry methodologies for polyethylene glycol functionalization. These biocatalytic transformations operate under mild aqueous conditions without requiring harsh chemicals or extreme temperatures. The enzyme-catalyzed esterification achieves near-quantitative conversion while eliminating toxic byproducts [4].

The biocatalytic approach demonstrates superior environmental compatibility compared to traditional chemical methods. Reaction conditions utilize aqueous buffer solutions at physiological temperatures, eliminating the need for organic solvents or toxic reagents [4].

Atom Economy and Waste Minimization

Click chemistry methodologies, particularly copper-catalyzed azide-alkyne cycloaddition, exemplify high atom economy synthetic approaches. These transformations incorporate all starting material atoms into the final product, minimizing waste generation. The reactions proceed with near-quantitative efficiency under mild conditions [7].

Water-based reaction systems further enhance the environmental profile of these transformations. Aqueous copper-catalyzed azide-alkyne cycloaddition proceeds efficiently at room temperature, eliminating the need for organic co-solvents while achieving excellent yields and selectivity [7].

Industrial Production Methods

Scalable Reaction Protocols

Industrial production of Propargyl-PEG4-amine requires scalable methodologies that maintain product quality while achieving economic viability. Batch processing represents the predominant industrial approach, utilizing stirred tank reactors with capacity ranging from 100 liters to 10,000 liters depending on production requirements .

Temperature control systems maintain precise reaction conditions through jacketed reactor designs with circulating heat transfer fluids. Automated addition systems enable controlled introduction of reagents, preventing localized concentration effects that could compromise product quality [3].

Process Intensification Strategies

Continuous flow synthesis has emerged as an advanced approach for industrial production, offering superior heat and mass transfer compared to traditional batch processes. Microreactor technology enables precise residence time control and enhanced mixing, resulting in improved product selectivity and reduced byproduct formation .

The continuous flow approach facilitates real-time monitoring and control of reaction parameters, enabling rapid response to process deviations. Online analytical monitoring systems provide immediate feedback on conversion and product quality, supporting consistent production standards .

Quality Management Systems

Industrial production requires comprehensive quality management systems ensuring consistent product specifications. Statistical process control monitors critical quality attributes including molecular weight, purity, and functional group integrity throughout the production cycle [9].

Raw material qualification procedures verify starting material specifications before introduction into the production process. Incoming inspection protocols include identity confirmation, purity analysis, and contamination screening to prevent quality deviations [9].

Purification and Isolation Techniques

High Performance Liquid Chromatography

High performance liquid chromatography represents the gold standard for Propargyl-PEG4-amine purification, achieving purities exceeding 95-99% through differential retention mechanisms. Reverse phase chromatography utilizing C18 stationary phases provides excellent separation of the target compound from synthetic byproducts and unreacted starting materials [10].

Solvent system optimization employs gradient elution profiles with water-acetonitrile or water-methanol mobile phases. The gradient profile typically begins with high aqueous content (80-90%) and progresses to higher organic content (70-80%) to elute the target compound with optimal resolution [11].

Column selection considers both particle size and pore structure to optimize separation efficiency. Sub-2-micron particles provide superior resolution but require higher operating pressures, while 3-5 micron particles offer adequate separation with reduced pressure requirements [11].

Size Exclusion Chromatography

Size exclusion chromatography provides an alternative purification approach based on molecular size differences. This technique effectively separates Propargyl-PEG4-amine from higher molecular weight impurities and aggregates while maintaining gentle separation conditions that preserve product integrity [12].

Stationary phase selection utilizes cross-linked polysaccharide resins such as Sephadex LH-20, which provides optimal separation for polyethylene glycol derivatives. The fractionation range of 100-4000 Da encompasses the target molecular weight while excluding larger impurities [12].

Mobile phase selection typically employs methanol or methanol-water mixtures to achieve optimal solubility and separation efficiency. The isocratic elution mode simplifies operation while providing reproducible separation performance [12].

Membrane-Based Separation Technologies

Ultrafiltration membranes offer scalable purification solutions for industrial applications, utilizing molecular weight cutoff membranes to separate target products from lower molecular weight impurities. Polyethersulfone membranes with 1000-3000 Da cutoffs provide selective retention of Propargyl-PEG4-amine while allowing smaller impurities to pass through [12].

The membrane separation process operates through repeated concentration and dilution cycles, progressively removing impurities while concentrating the target product. This approach achieves purities of 90-95% with significantly reduced solvent consumption compared to chromatographic methods [12].

Crossflow filtration configurations minimize membrane fouling and maintain consistent separation performance throughout the purification cycle. Tangential flow patterns reduce concentration polarization effects while extending membrane lifetime [12].

Quality Control and Analytical Validation

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy serves as the primary analytical method for structural confirmation and purity assessment of Propargyl-PEG4-amine. The characteristic propargyl group produces a distinctive triplet at approximately 2.4 ppm corresponding to the terminal alkyne hydrogen, while the polyethylene glycol backbone generates characteristic patterns between 3.4-4.3 ppm [10] [13].

Integration analysis provides quantitative purity assessment by comparing the propargyl signal intensity to the polyethylene glycol backbone signals. This methodology achieves detection limits of 0.1-1 mol% for impurities while providing structural confirmation through coupling pattern analysis [10].

Carbon-13 nuclear magnetic resonance spectroscopy complements proton analysis by confirming the carbon framework integrity. The propargyl carbon resonances appear at characteristic chemical shifts around 75-85 ppm, providing unambiguous identification of the alkyne functionality [10].

Mass Spectrometric Analysis

Electrospray ionization mass spectrometry provides definitive molecular weight confirmation and impurity profiling. The technique achieves detection limits of 10^-12 grams while providing isotopic resolution for molecular ion confirmation. Tandem mass spectrometry capabilities enable structural elucidation of unknown impurities [11].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry offers complementary analysis with enhanced sensitivity for polyethylene glycol derivatives. This technique achieves detection limits of 10^-15 grams while providing accurate mass measurements within 0.01 Da resolution [11].

Fragmentation pattern analysis confirms structural integrity through characteristic loss patterns. The polyethylene glycol backbone generates characteristic 44 Da repeat units, while the propargyl group produces distinctive alkyne-related fragments [11].

Chromatographic Purity Analysis

High performance liquid chromatography provides comprehensive purity analysis through separation of all synthetic impurities and byproducts. Gradient elution systems achieve baseline resolution of closely related impurities while maintaining reasonable analysis times [14].

Detection systems combine ultraviolet absorption and evaporative light scattering to provide universal detection capability. Ultraviolet detection at 210 nm provides sensitive detection for aromatic impurities, while evaporative light scattering enables detection of aliphatic compounds without chromophores [14].

Quantitative analysis utilizes external standard methodologies with certified reference materials when available. For impurities lacking reference standards, area normalization provides semi-quantitative assessment assuming equivalent detector response factors [14].

Thermal Analysis Methods

Differential scanning calorimetry characterizes thermal properties and stability of Propargyl-PEG4-amine preparations. Glass transition temperature measurements provide insights into molecular mobility and storage stability, while decomposition onset temperatures establish thermal processing limits [15].

Thermogravimetric analysis quantifies moisture content and thermal stability through controlled heating programs. Weight loss analysis identifies volatile impurities and establishes optimal storage conditions for long-term stability [15].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.